(2-Aminopyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Aminopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1204112-62-8 . It has a molecular weight of 137.93 and its IUPAC name is 2-amino-3-pyridinylboronic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at 2-8°C .

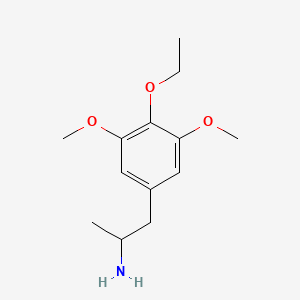

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BN2O2/c7-5-4 (6 (9)10)2-1-3-8-5/h1-3,9-10H, (H2,7,8) . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . Boronic acids can also react with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

(2-Aminopyridin-3-yl)boronic acid has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in medicinal chemistry, as a ligand for metal complexes, and as a catalyst for organic reactions.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

(2-Aminopyridin-3-yl)boronic acid is a type of boronic acid, which is often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways.

Result of Action

As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting cellular processes depending on the nature of these compounds.

Avantages Et Limitations Des Expériences En Laboratoire

(2-Aminopyridin-3-yl)boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, this compound is also sensitive to light and moisture, and should be stored in a dark, dry environment.

Orientations Futures

(2-Aminopyridin-3-yl)boronic acid has potential applications in a variety of scientific research areas, and there are several possible future directions for its use. It could be used as a reagent for the synthesis of more complex organic compounds, or as a ligand for metal complexes. It could also be further studied for its potential applications in medicinal chemistry and as a catalyst for organic reactions. Additionally, it could be studied for its potential biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase.

Méthodes De Synthèse

(2-Aminopyridin-3-yl)boronic acid is synthesized by the reaction of 2-aminopyridine with boronic acid in the presence of a base, such as potassium carbonate or sodium bicarbonate. The reaction requires an aprotic solvent, such as dimethylsulfoxide, and is typically conducted at a temperature of 80-100°C. The reaction is typically complete within 1-2 hours.

Safety and Hazards

“(2-Aminopyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(2-aminopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFFTFAARIPGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)